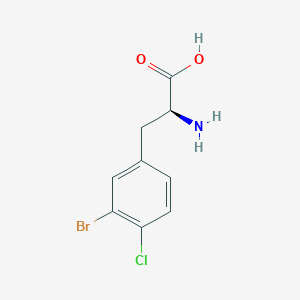

3-Bromo-4-chloro-l-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrClNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

LEYCXLRFMZBTRS-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Untapped Potential of a Novel Dihalogenated Amino Acid

An In-Depth Technical Guide to 3-Bromo-4-chloro-L-phenylalanine: A Predictive Analysis for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, halogenated phenylalanine derivatives are indispensable tools. The strategic placement of halogen atoms on the phenyl ring can profoundly alter a molecule's physicochemical properties, influencing everything from metabolic stability to receptor binding affinity.[1] This guide focuses on a unique, yet sparsely documented, non-proteinogenic amino acid: This compound .

This document, therefore, serves as a predictive and theoretical guide for researchers, scientists, and drug development professionals. By leveraging established chemical principles and extrapolating from well-documented structural analogs, we will construct a comprehensive profile of this promising molecule, covering its predicted properties, a plausible synthetic route, its likely spectroscopic signature, and its potential applications.

Section 1: Predicted Molecular Profile and Physicochemical Properties

The core structure of this compound combines the steric bulk and electronic influence of bromine at the meta-position with the strong inductive effect of chlorine at the para-position. This unique combination is expected to confer distinct properties valuable for fine-tuning drug candidates.

| Property | Predicted Value / Information | Rationale / Source Analog |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid | Standard nomenclature |

| CAS Number | Not assigned in public databases | Based on comprehensive search |

| Molecular Formula | C₉H₉BrClNO₂ | Calculated from structure |

| Molecular Weight | 278.53 g/mol | Calculated from structure |

| Appearance | Predicted to be a white to off-white solid | Based on analogs like 3-Bromo-L-phenylalanine.[2] |

| Topological Polar Surface Area (TPSA) | ~63.3 Ų | Estimated from 3-Bromo-L-phenylalanine.[3] |

| XLogP3 (Computed) | ~ -0.5 to -0.2 | Estimated based on the increased hydrophobicity from dihalogenation compared to 3-Bromo-L-phenylalanine (-0.8).[3][4] |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like DMSO. | Based on general properties of halogenated phenylalanines.[2] |

Section 2: Strategic Rationale in Medicinal Chemistry

The true value of this compound lies in the specific electronic and steric effects of its dihalogen substitution pattern.

-

Modulation of Electronics and Lipophilicity: The chlorine atom at the para-position exerts a strong, electron-withdrawing inductive effect. The bromine at the meta-position further enhances this effect. This net electron deficiency on the aromatic ring can alter π-π stacking interactions and hydrogen bond acceptor capabilities, crucial for receptor binding.[5] Both halogens significantly increase the lipophilicity compared to native phenylalanine, which can enhance membrane permeability and influence pharmacokinetic profiles.[4]

-

Metabolic Blocking: The C-Cl and C-Br bonds are significantly more stable than C-H bonds. The para-chloro substitution, in particular, can block a common site of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Halogen Bonding Potential: Both bromine and chlorine atoms can act as halogen bond donors. This non-covalent interaction, where the halogen acts as an electrophilic species, can form strong, directional bonds with Lewis bases like carbonyl oxygens or nitrogen atoms in a protein's active site. This offers a powerful and increasingly utilized strategy for enhancing binding affinity and selectivity.

Section 3: Proposed Synthetic Pathway and Experimental Protocol

While no direct synthesis is published, a robust and plausible pathway can be designed based on established methods for creating structurally similar amino acids, such as the synthesis of 3-bromo-4-fluoro-L-phenylalanine.[6] The proposed synthesis begins with the commercially available precursor, 3-Bromo-4-chlorobenzaldehyde (CAS 86265-88-5).[7][8][9]

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

-

Step 1: Synthesis of the Azlactone Intermediate (Erlenmeyer-Plöchl Reaction)

-

Rationale: This classic reaction is a reliable method for converting an aldehyde and N-acetylglycine into an α,β-unsaturated azlactone, which is the direct precursor for the amino acid.

-

Procedure:

-

Combine 3-Bromo-4-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask.

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add ice-cold water to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water and then a small amount of cold ethanol to remove impurities.

-

The crude azlactone can be purified by recrystallization from ethanol or a similar solvent.

-

-

-

Step 2: Asymmetric Hydrogenation to Form the N-acetyl Amino Acid

-

Rationale: This is the critical chirality-inducing step. Using a chiral transition-metal catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DuPhos) ensures the selective formation of the desired L-enantiomer.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the azlactone intermediate (1.0 eq) in an appropriate solvent such as methanol or THF.

-

Add a catalytic amount of a chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos-Rh)]⁺BF₄⁻, 0.1-1 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Stir the reaction at room temperature for 12-24 hours.

-

Once the reaction is complete (monitored by NMR or LC-MS), carefully vent the hydrogen and remove the solvent under reduced pressure. The resulting product is N-acetyl-3-bromo-4-chloro-L-phenylalanine.

-

-

-

Step 3: Hydrolysis to the Final Amino Acid

-

Rationale: The final step involves the removal of the N-acetyl protecting group to yield the free amino acid. Acid hydrolysis is a standard and effective method for this transformation.

-

Procedure:

-

Suspend the N-acetylated product in 6M hydrochloric acid (HCl).

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours.

-

Cool the solution and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound hydrochloride. The free amino acid can be obtained by neutralization.

-

-

Section 4: Predicted Spectroscopic Signature for Characterization

Unequivocal characterization of the synthesized molecule is critical. Based on the principles of spectroscopy, we can predict the key features that would confirm its identity.

Caption: Correlation of structure to predicted aromatic ¹H NMR signals.

| Spectroscopy | Predicted Signature |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three distinct signals are expected due to the substitution pattern. H-2 (adjacent to Br) will be a doublet. H-5 (adjacent to Cl) will be a doublet. H-6 will be a doublet of doublets. Aliphatic Region (δ 3.0-4.5 ppm): The α-proton and β-protons will show characteristic diastereotopic splitting patterns. |

| ¹³C NMR | Aromatic Region (δ 120-140 ppm): Six signals are expected. The carbons directly attached to Br (~122 ppm) and Cl (~133 ppm) will be diagnostic. Carbonyl Carbon (δ ~170-175 ppm): A signal for the carboxylic acid carbon. |

| IR Spectroscopy | Key Stretches (cm⁻¹): • ~3000-3200: N-H stretch (amine) and O-H stretch (carboxylic acid). • ~1700-1725: C=O stretch (carbonyl). • ~1550-1600: C=C aromatic ring stretches. • ~1000-1100: C-Cl stretch. • ~600-700: C-Br stretch. |

| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

Section 5: Potential Applications in Drug Development

The unique properties of this compound make it a highly attractive building block for several therapeutic areas:

-

Peptide and Peptidomimetic Therapeutics: Incorporation into peptides can enhance their proteolytic stability and cell permeability. The dihalogenated phenyl ring can serve as a unique probe for studying protein-protein interactions or act as a key pharmacophore for binding to target receptors.[10]

-

Neuropharmacology: Analogs like 3,5-dibromo-L-tyrosine have demonstrated significant neuroprotective effects in models of brain ischemia.[11] Given that 3-bromo-L-phenylalanine is also explored for neurological disorder targets,[10] this compound could be a valuable precursor for novel agents targeting glutamate receptors or other CNS pathways.

-

Inhibitor Design: The rigid, electronically defined aromatic ring is an excellent scaffold for designing enzyme inhibitors. It can be further functionalized via cross-coupling reactions at the bromine position to build more complex molecules.

Section 6: Predicted Safety & Handling Profile

As this compound has not been formally characterized, a definitive safety profile is unavailable. However, by referencing the hazard data of its precursors and analogs, a precautionary profile can be established.

| Hazard Category | Predicted Information | Source Analogs |

| GHS Pictogram | GHS07 (Exclamation Mark) | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |

| Signal Word | Warning | 3-Bromo-L-phenylalanine, 3-Bromobenzaldehyde[12][13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on consistent data for halogenated aromatic amino acids and aldehydes.[12][13] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard precautions for irritant chemical powders. |

Disclaimer: This predicted safety profile is for informational purposes only. Any synthesis and handling of this compound must be preceded by a comprehensive, site-specific risk assessment performed by qualified personnel in a controlled laboratory setting.

Conclusion

This compound represents a frontier molecule for medicinal chemists. While currently uncharacterized in the public domain, a predictive analysis based on sound chemical principles and data from its close analogs reveals a building block of significant promise. Its unique electronic and steric profile, combined with a plausible and robust synthetic pathway, positions it as a high-value intermediate for developing next-generation therapeutics, particularly in the realms of peptide drugs and neuropharmacology. The detailed protocols and predictive data within this guide are intended to empower researchers to synthesize, characterize, and unlock the full potential of this novel amino acid.

References

-

Wikipedia. (n.d.). 3-Bromobenzaldehyde. Wikipedia. Available from: [Link]

-

Liot, G., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke, 35(4), e104-e106. Available from: [Link]

-

M. D. Shults, et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. Available from: [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. Available from: [Link]

-

Sigma-Aldrich. (n.d.). N-Fmoc-4-bromo-3-chloro-L-phenylalanine. SigmaAldrich.com. Available from: [Link]

-

OPUS. (n.d.). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS Server. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde. Google Patents.

-

PubChem. (n.d.). 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information. Available from: [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-4-chloroethylbenzene. OakwoodChemical.com. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloroisopropylbenzene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Bromo-4-chloroisopropylbenzene | 90350-25-7 [smolecule.com]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. echemi.com [echemi.com]

- 8. 3-BROMO-4-CHLORO-BENZALDEHYDE | 86265-88-5 [chemicalbook.com]

- 9. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. ahajournals.org [ahajournals.org]

- 12. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. CAS 82311-69-1 | 3-Bromo-L-phenylalanine - Synblock [synblock.com]

Technical Guide: Chemical Structure & Utility of 3-Bromo-4-chloro-L-phenylalanine

[1]

Executive Summary

3-Bromo-4-chloro-L-phenylalanine (CAS: 880348-44-7) is a highly specialized halogenated amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and small-molecule inhibitors. Unlike its mono-halogenated counterparts (e.g., 4-chlorophenylalanine), the 3,4-dihalogenated substitution pattern introduces unique steric and electronic properties that are critical for optimizing ligand-receptor binding interactions, particularly in G-protein coupled receptors (GPCRs) like CCK1/CCK2 and protein-protein interaction targets like MCL-1.[1]

This guide details the structural characteristics, validated synthesis protocols, and strategic applications of this compound in modern drug discovery.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5]

The distinct utility of this compound lies in its asymmetric halogenation . The presence of both bromine (Br) and chlorine (Cl) on the phenyl ring creates a "molecular handle" for orthogonal functionalization and precise lipophilic tuning.[1]

Structural Analysis[2]

-

Core Scaffold: L-Phenylalanine (S-configuration).

-

Substituents:

-

Position 3 (Meta): Bromine atom.[1][2][3] Large van der Waals radius (1.85 Å), highly polarizable, and the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Position 4 (Para): Chlorine atom.[1][2][3] Smaller radius (1.75 Å), electron-withdrawing, enhances metabolic stability by blocking para-hydroxylation (a common metabolic soft spot).[1]

-

-

Stereochemistry: The L-enantiomer is the biologically relevant form for peptide integration.

Key Properties Table[2]

| Property | Data | Notes |

| IUPAC Name | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid | |

| CAS Number | 880348-44-7 | Acid form |

| Molecular Formula | C | |

| Molecular Weight | 278.53 g/mol | Distinct isotope pattern in MS |

| Chirality | L (S-isomer) | ee% > 98% required for pharma use |

| LogP (Predicted) | ~2.5 - 2.8 | Significantly more lipophilic than Phe (LogP ~1.[4][5]38) |

| pKa (COOH) | ~2.1 | Slightly more acidic than Phe due to EWG effect |

| pKa (NH3+) | ~9.0 | |

| Solubility | DMSO, Methanol, Dilute Acid | Poor water solubility at neutral pH |

Synthesis Methodologies

The synthesis of this compound is non-trivial due to the requirement for high enantiopurity and the preservation of the aryl halide motif. Two primary routes are established: the Acetamidomalonate Route (robust, scalable) and the Chemo-Enzymatic Route (high purity).[1]

Route A: Diethyl Acetamidomalonate (Classic Scale-Up)

This method is preferred for gram-to-kilogram scale production where racemic resolution is acceptable or where an enzymatic step is included.

Step-by-Step Protocol:

-

Alkylation: React 3-bromo-4-chlorobenzyl bromide with diethyl acetamidomalonate in the presence of sodium ethoxide (NaOEt) in ethanol.

-

Hydrolysis & Decarboxylation: Treat the intermediate diester with concentrated HCl/acetic acid under reflux.

-

Result: Yields racemic 3-bromo-4-chloro-DL-phenylalanine hydrochloride.

-

-

Enzymatic Resolution (The Chiral Switch):

Route B: Asymmetric Hydrogenation (High Enantioselectivity)

For research scales requiring >99% ee without resolution steps.[1]

-

Condensation: 3-Bromo-4-chlorobenzaldehyde + N-acetylglycine

Azlactone (Erlenmeyer synthesis). -

Ring Opening: Azlactone

Dehydroamino acid derivative.[1] -

Asymmetric Hydrogenation: Use Rh(I)-DuPhos or similar chiral phosphine catalyst to reduce the double bond, establishing the S-stereocenter.[1]

Synthesis Workflow Diagram

Figure 1: The standard acetamidomalonate synthesis pathway coupled with enzymatic resolution to yield the pure L-enantiomer.

Applications in Drug Discovery[2]

The this compound scaffold is not merely a passive structural element; it is an active functional tool in medicinal chemistry.

Orthogonal Cross-Coupling

The Bromine at position 3 is significantly more reactive toward oxidative addition by Palladium(0) than the Chlorine at position 4.[1] This allows for site-selective modification:[2]

-

Reaction: Suzuki-Miyaura Coupling.

-

Selectivity: At room temperature with Pd(dppf)Cl

, the Br-C bond activates, allowing the attachment of aryl/heteroaryl groups at the meta position while leaving the para-chloro group intact.[1] -

Utility: This is used to build libraries of biphenyl amino acids for SAR (Structure-Activity Relationship) exploration.

Receptor Binding & Selectivity (CCK & MCL-1)

-

CCK1/CCK2 Antagonists: In the development of sulfonamide-based Cholecystokinin (CCK) antagonists, this scaffold provides a bulkier, more lipophilic side chain than natural phenylalanine.[1] The 4-Cl fills hydrophobic pockets, while the 3-Br can lock conformation or interact with specific residues via halogen bonding.[1]

-

MCL-1 Inhibitors: In cancer research, inhibiting the protein-protein interaction of MCL-1 (a pro-survival protein) often requires mimicking the BH3 domain of pro-apoptotic proteins. This compound serves as a "super-hydrophobic" anchor that penetrates deep into the P2 pocket of MCL-1, improving potency over wild-type peptides.

Application Logic Diagram

Figure 2: Decision tree for utilizing the scaffold in direct peptide synthesis versus synthetic elaboration.

Analytical Characterization

Validating the identity of this compound requires attention to the unique isotopic signature of the halogens.

Mass Spectrometry (MS)

The combination of one Bromine (

-

Base Peak (M): Contains

Br and -

M+2: Contains (

Br + -

M+4: Contains

Br + -

Diagnostic: If you do not see this specific M / M+2 / M+4 pattern, your halogenation is incorrect.[1]

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

- C NMR: Look for the chemical shift of the C-Br (~122 ppm) and C-Cl (~132 ppm) carbons.[1]

Safety & Handling

-

Hazards: As a halogenated aromatic amine/acid, treat as a potential irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C. The compound is stable, but the free amine can absorb CO

from air over time.[1] Keep under inert gas for long-term storage. -

Compatibility: Compatible with standard Fmoc/Boc solid-phase peptide synthesis (SPPS) reagents, but avoid strong reducing conditions (e.g., catalytic hydrogenation with Pd/C) which will dehalogenate the ring (stripping off the Br/Cl).[1]

References

-

Preparation of Sulfonamide Compounds as CCK Inhibitors. Source: Janssen Pharmaceutica NV.[1][2] Patent WO2006036670A1.[1][2] Context: Describes the synthesis of the methyl ester hydrochloride of this compound as a key intermediate. URL:[1]

-

Synthesis of Enantiomerically Pure Halogenated Phenylalanines. Source:Beilstein Journal of Organic Chemistry, 2020.[1] Context: General methodologies for synthesizing substituted phenylalanines via asymmetric hydrogenation.[1] URL:[Link][1]

-

MCL-1 Inhibitor Development. Source:Journal of Medicinal Chemistry (via NIH PubMed Central).[1] Context: Use of halogenated phenylalanine derivatives to probe hydrophobic pockets in MCL-1. URL:[Link]

-

PubChem Compound Summary: 3-Bromo-4-chloroaniline. Source:[6] National Center for Biotechnology Information.[1] Context: Precursor data and safety profiles for the aromatic core.[1] URL:[Link][1]

Sources

- 1. The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS号 880348-44-7 - 摩熵化学 [molaid.com]

- 3. WO2006036670A1 - Sulfonamide compounds - Google Patents [patents.google.com]

- 4. Methyl (S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoate - CAS号 880386-22-1 - 摩熵化学 [molaid.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Bromo-4-chloroaniline | C6H5BrClN | CID 12843722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Molecular Interactions: The Role of 3,4-Dihalogenated Phenylalanine Derivatives in Modern Drug Discovery

As a Senior Application Scientist in molecular optimization, I frequently encounter the intrinsic limitations of canonical amino acids in drug design. Natural peptides often suffer from rapid proteolytic degradation, poor membrane permeability, and sub-optimal binding thermodynamics at flat protein-protein interaction (PPI) interfaces. To overcome these hurdles, the strategic incorporation of non-canonical amino acids (ncAAs) is essential.

Among the most powerful tools in our synthetic arsenal are 3,4-dihalogenated phenylalanine derivatives , specifically 3,4-dichlorophenylalanine (3,4-diCl-Phe) and 3,4-difluorophenylalanine (3,4-diF-Phe). This technical guide explores the mechanistic causality behind their efficacy, their specific applications across therapeutic targets, and the self-validating protocols required to integrate them into your drug discovery pipelines.

The Mechanistic Causality of 3,4-Dihalogenation

When optimizing a lead compound, the decision to replace a native phenylalanine or tyrosine with a 3,4-dihalogenated derivative is never arbitrary. It is driven by precise physicochemical causality:

-

Steric and Electronic Tuning: Fluorine is highly electronegative but sterically small, mimicking hydrogen while profoundly altering the local dipole moment. This increases metabolic stability and lipophilicity without perturbing the peptide backbone conformation[1]. Conversely, chlorine provides significant steric bulk, perfectly filling larger hydrophobic pockets.

-

The "Sigma-Hole" and Halogen Bonding: The 3,4-dichloro substitution creates a pronounced anisotropic charge distribution. The equatorial belt of the chlorine atom is electronegative, while the polar region (the sigma-hole) is electropositive. This allows the 3,4-diCl-Phe residue to engage in highly directional, orthogonal halogen bonds with backbone carbonyls in deep hydrophobic pockets, such as the S55 hotspot of the RPA70N domain[2].

-

Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings at the electron-rich para and meta positions. By occupying the 3 and 4 positions with halogens, we sterically and electronically block this primary route of oxidative metabolism, drastically extending the in vivo half-life of the therapeutic.

Target Class Applications and Efficacy

The versatile nature of 3,4-dihalogenated phenylalanines has led to breakthroughs across multiple target classes:

Disruption of Protein-Protein Interactions (PPIs)

PPI interfaces are notoriously flat and difficult to drug. In the development of stapled helix peptides targeting the 70N domain of Replication Protein A (RPA70N), replacing a standard phenylalanine with 3,4-diCl-Phe resulted in a >100-fold improvement in binding affinity[2]. The bulky di-chloro aromatic ring anchors into the hydrophobic cleft, mimicking the native p53 interaction but with vastly superior thermodynamics.

Oncology and Cell Permeability

For intracellular oncological targets like MAGE-A4, achieving cell permeability with peptides is a major hurdle. Incorporating 3,4-diF-Phe maintained a double-digit nanomolar potency (IC50 = 13 nM) while significantly reducing hydrophilicity, enabling passive cell membrane penetration[1].

Antimicrobial and Proteasome Modulation

In antibacterial drug discovery, 3,4-diCl-Phe insertions in griselimycin analogues provided the highest contribution to the stability of the peptide-protein complex at the bacterial β-sliding clamp. Furthermore, 4-mer pseudopeptides utilizing 3,4-diCl-Phe have proven to be highly effective reversible inhibitors of parasitic cathepsin L-like proteases such as cruzain[3]. Similarly, D-3,4-difluorophenylalanine has been successfully utilized in cyclic peptide proteasome stimulators to enhance the clearance of misfolded proteins in neurodegenerative models[4].

Disruption of the RPA70N-ATR signaling axis by 3,4-diCl-Phe stapled peptide inhibitors.

Quantitative SAR Data Presentation

The table below summarizes the empirical affinity gains achieved by substituting canonical residues with 3,4-dihalogenated derivatives across diverse therapeutic targets.

| Target System | Parent Residue | Substitution | Outcome / Affinity Shift | Reference |

| RPA70N Domain | Phenylalanine | 3,4-diCl-Phe | >100-fold affinity improvement | [2] |

| MAGE-A4 | Tyrosine/Phe | 3,4-diF-Phe | Maintained potency (13 nM); improved permeability | [1] |

| β-sliding clamp | Proline/Phe | 3,4-diCl-Phe | Highest stability contribution in griselimycin | |

| 20S Proteasome | L-Amino Acid | D-3,4-diF-Phe | Retained stimulatory activity; enhanced stability | [4] |

| Cruzain/Congopain | Phenylalanine | 3,4-diCl-Phe | High-affinity reversible inhibition (pseudopeptides) | [3] |

Experimental Methodology: Self-Validating SPPS Protocol

Synthesizing peptides with highly electronegative, bulky ncAAs requires optimized Solid-Phase Peptide Synthesis (SPPS). The halogens pull electron density away from the amine, slightly reducing its nucleophilicity for the subsequent coupling step. The following protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step-by-Step Synthesis & Validation Workflow

Step 1: Resin Preparation

-

Action: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

-

Causality: Rink Amide is chosen to yield a C-terminal amide upon cleavage, removing the negative charge of a free carboxylic acid to better mimic the native protein backbone and improve membrane permeability.

Step 2: Fmoc Deprotection

-

Action: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

Step 3: Coupling of 3,4-Dihalogenated Phenylalanine

-

Action: Pre-activate Fmoc-3,4-diCl-Phe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes. Add to resin and agitate for 2 hours at room temperature.

-

Causality: HATU is utilized over standard HBTU because the superior leaving group (HOAt vs HOBt) accelerates the reaction, overcoming the steric hindrance imposed by the meta-halogen.

Step 4: Self-Validation Checkpoint (Micro-Cleavage)

-

Action: Remove a few resin beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN, and analyze via LC-MS.

-

System Logic: This is the critical self-validating step. If unreacted free amine or deletion sequences are detected, a double-coupling cycle is automatically triggered. You must empirically prove the ncAA is fully incorporated before elongating the chain.

Step 5: Cleavage and Global Deprotection

-

Action: Following full sequence elongation, treat the resin with a standard TFA cocktail (TFA/TIPS/H2O/DoT 92.5:2.5:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Step 6: Live-Cell Target Engagement (NanoBRET)

-

Action: Transfect HEK293 cells with NanoLuc-target and HaloTag-ligand constructs. Dose cells with the purified 3,4-diX-Phe peptide and measure luminescence[1].

-

Causality: Biochemical affinity (Kd) does not guarantee efficacy. NanoBRET acts as the final validation, proving that the increased lipophilicity from the 3,4-dihalogenation successfully translates to passive membrane permeability and intracellular target engagement.

Step-by-step solid-phase synthesis and validation of 3,4-dihalogenated peptides.

References

- Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A.

- Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4.

- Modulators of protein–protein interactions as antimicrobial agents. RSC Publishing.

- Discovery and Development of Cyclic Peptide Proteasome Stimul

- Reversible inhibition of cathepsin L-like proteases by 4-mer pseudopeptides. CORE.

Sources

Engineering the Electronic Landscape of Amino Acids: A Technical Guide to 3-Bromo-4-Chloro-L-Phenylalanine

Executive Summary

In the realm of rational drug design and peptide engineering, the strategic halogenation of aromatic amino acids is a highly effective tool for modulating physicochemical properties and target affinity[1]. Specifically, the 3-bromo-4-chloro substitution on L-phenylalanine (3-Br-4-Cl-Phe) represents a sophisticated structural motif. By precisely tuning the electronic distribution, steric bulk, and lipophilicity of the phenyl ring, this di-halogenated derivative serves as a privileged building block.

This whitepaper provides an in-depth analysis of the electronic properties imparted by the 3-bromo-4-chloro substitution, explores its profound impact on biological targets such as the L-type Amino Acid Transporter 1 (LAT1), and establishes rigorous, self-validating protocols for its experimental application.

Electronic and Physicochemical Profiling

The introduction of halogens onto the phenylalanine scaffold fundamentally alters its electron density map. To understand the causality behind its biological behavior, we must dissect the inductive (-I) and mesomeric (+M) effects of the 3-bromo and 4-chloro substituents.

Hammett Constants and Electron Density

Both bromine and chlorine are highly electronegative, withdrawing electron density from the aromatic ring via the

-

Meta-Bromine (3-Position): At the meta position, resonance donation is structurally prohibited from affecting the ipso carbon. The Hammett constant (

) for bromine is +0.393 , indicating strong electron withdrawal[2]. -

Para-Chlorine (4-Position): At the para position, the inductive withdrawal is slightly offset by resonance. The Hammett constant (

) for chlorine is +0.227 [2].

The additive electronic effect (

Halogen Bonding ( -Hole) and Steric Parameters

Halogen bonding (XB) is a highly directional non-covalent interaction driven by a region of positive electrostatic potential (the

-

Bromine is highly polarizable and exhibits a pronounced

-hole, making the 3-bromo substituent an excellent XB donor to backbone carbonyl oxygens in receptor pockets[3]. -

Chlorine is less polarizable, but its placement at the 4-position provides critical steric bulk that effectively blocks CYP450-mediated para-hydroxylation, drastically improving the metabolic half-life of the peptide or small molecule.

Quantitative Electronic Summary

| Property | Value / Trend | Mechanistic Impact |

| Hammett | +0.393 | Strong inductive withdrawal; polarizes the ring and generates a strong |

| Hammett | +0.227 | Inductive withdrawal (-I) > mesomeric donation (+M); increases lipophilicity. |

| Total Electronic Effect ( | +0.620 | Creates an electron-deficient |

| Calculated LogP Shift | +1.5 to +1.8 | Drastically increases lipophilicity, facilitating passive membrane permeability or hydrophobic pocket binding. |

Biological Implications: LAT1 Transporter Affinity

The L-type Amino Acid Transporter 1 (LAT1 / SLC7A5) is a sodium-independent antiporter overexpressed in the blood-brain barrier (BBB) and numerous aggressive malignancies[4][5]. Designing substrates or inhibitors for LAT1 requires precise spatial and electronic tuning of the amino acid side chain.

Research has consistently demonstrated that meta-substituted phenylalanines exhibit significantly increased affinity for LAT1 compared to their para-substituted or unsubstituted counterparts[6][7].

The Causality of 3-Br-4-Cl-Phe Binding:

-

The Meta-Pocket Anchoring: The LAT1 binding site features a secondary lateral hydrophobic sub-pocket. The 3-bromo substituent perfectly occupies this space, utilizing its

-hole to establish a halogen bond with the protein backbone, anchoring the molecule[3][7]. -

The Para-Steric Shield: The 4-chloro substituent projects into the primary hydrophobic channel. While para-substitutions alone do not drastically improve LAT1 affinity, the addition of chlorine synergizes with the meta-bromine by maximizing the hydrophobic surface area contact and shielding the molecule from rapid intracellular degradation[6].

Caption: Mechanistic pathway of 3-Br-4-Cl-Phe targeting the LAT1 transporter in cancer cells.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives.

Protocol 1: Asymmetric Synthesis of 3-Bromo-4-chloro-L-phenylalanine

To utilize this compound in biological assays, strict stereochemical control (L-enantiomer) is required, as LAT1 is stereoselective regarding binding affinity[4].

Step-by-Step Workflow:

-

Erlenmeyer-Plöchl Condensation: React 3-bromo-4-chlorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate (120°C, 2 hours).

-

Causality: This forms the critical azalactone intermediate, locking the carbon skeleton in place.

-

-

Ring Opening: Hydrolyze the azalactone using mild aqueous base to yield the

-acetamidoacrylic acid derivative. -

Asymmetric Hydrogenation (The Critical Step): Dissolve the intermediate in degassed methanol. Add a chiral Rhodium or Ruthenium catalyst (e.g.,

). Pressurize with-

Causality: The chiral catalyst ensures highly enantioselective addition of hydrogen across the double bond, specifically yielding the L-configuration (>99% ee) required for biological recognition.

-

-

Deprotection: Reflux the resulting N-acetyl-L-phenylalanine derivative in 4M HCl in 1,4-dioxane for 16 hours to remove the acetyl group.

-

Validation: Lyophilize the product and validate enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Caption: Step-by-step asymmetric synthesis workflow for this compound.

Protocol 2: LAT1 cis-Inhibition Transport Assay

This protocol measures the ability of 3-Br-4-Cl-Phe to competitively inhibit the uptake of a known radiolabeled LAT1 substrate.

Step-by-Step Workflow:

-

Cell Preparation: Seed HEK293 cells stably expressing human LAT1 and CD98hc in 24-well plates. Self-Validation: Concurrently seed mock-transfected HEK293 cells to subtract background non-specific transport.

-

Buffer Equilibration: Wash cells three times with pre-warmed

-free Hank's Balanced Salt Solution (HBSS) (pH 7.4).-

Causality: LAT1 is a sodium-independent transporter. Removing extracellular sodium silences background noise from

-dependent amino acid transporters (e.g., System A)[4].

-

-

Substrate Incubation: Incubate cells with 1

-

Causality: A 3-minute window ensures the measurement captures the initial linear phase of transport velocity (

) before intracellular accumulation alters the concentration gradient.

-

-

Termination: Rapidly terminate the reaction by aspirating the buffer and washing three times with ice-cold HBSS containing 1 mM unlabeled L-leucine.

-

Causality: The cold temperature rigidifies the membrane, and the excess unlabeled substrate competitively blocks any efflux of the internalized radioligand during the wash steps.

-

-

Lysis and Quantification: Lyse the cells using 0.1 M NaOH. Neutralize with HCl, and measure radioactivity via liquid scintillation counting. Normalize the radioactive counts to total protein concentration determined by a BCA assay. Calculate the

using non-linear regression.

References

-

Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1). National Institutes of Health (NIH). Available at: [Link]

-

Hammett equation. Wikipedia. Available at:[Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. Available at:[Link]

-

L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. Available at:[Link]

-

LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. National Institutes of Health (NIH). Available at: [Link]

-

Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Rigorous sampling of docking poses unveils binding hypothesis for the halogenated ligands of L-type Amino acid Transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Steric Engineering of the Phenyl Ring: A Technical Guide to 3,4-Disubstituted Phenylalanine Analogs

Executive Summary

This guide addresses the structural and synthetic deployment of 3,4-disubstituted phenylalanine (Phe) analogs in peptide and peptidomimetic drug design. While canonical phenylalanine provides hydrophobic interactions via

3,4-disubstitution (meta/para functionalization) offers a precise mechanism to:

-

Fill Hydrophobic Pockets: Exploit the "wedge" geometry to maximize van der Waals contacts.

-

Restrict Conformation: Biasing the

dihedral angle without the severe backbone clashes associated with ortho-substitution. -

Modulate Electronics: Tuning the quadrupole moment of the aromatic ring to enhance

-cation or

Part 1: The Steric Landscape & Conformational Biasing

The "Wedge" Effect vs. The "Ortho" Clash

In rational drug design, steric bulk is often introduced to lock active conformations. However, the position of substitution on the Phe ring dictates the outcome:

-

Ortho (2,6) Substitution: Creates severe

strain with the peptide backbone (amide nitrogen or carbonyl), restricting the -

Meta/Para (3,4) Substitution: Far removed from the backbone, these substituents do not restrict

. Instead, they increase the swept volume of the side chain. This creates a "wedge" that prevents the phenyl ring from freely rotating within a tight binding pocket, effectively pre-paying the entropic cost of binding.

Quantitative Steric Parameters

When selecting analogs, rely on the Taft Steric Parameter (

| Substituent (at 3,4 pos) | Van der Waals Radius (Å) | Hansch | Electronic Effect ( | Impact on Binding Pocket |

| -H (Native) | 1.20 | 0.00 | 0.00 | Baseline rotation; high entropy. |

| -F | 1.47 | 0.14 | +0.34 (Inductive withdrawal) | Minimal steric clash; metabolic block. |

| -Cl | 1.75 | 0.71 | +0.37 (Weak withdrawal) | Significant bulk; fills hydrophobic voids. |

| -CH | 2.00 | 0.56 | -0.07 (Donating) | "Magic Methyl" effect; rigidifies packing. |

| -CF | 2.70 | 0.88 | +0.43 (Strong withdrawal) | Massive steric demand; alters ring quadrupole. |

Mechanistic Insight: The 3,4-dichlorophenylalanine analog is a "goldilocks" probe. It is sufficiently bulky to test the limits of a hydrophobic pocket but lipophilic enough to maintain membrane permeability, unlike charged 3,4-dihydroxy (DOPA) analogs.

Visualization: The Rotameric Lock

The following diagram illustrates how 3,4-substitution restricts the available conformational space within a receptor pocket compared to native Phenylalanine.

Figure 1: The "Rotameric Lock" mechanism. 3,4-substituents pre-organize the side chain, reducing the entropy loss (

Part 2: Synthesis & Manufacturing Strategies

For drug development, access to enantiopure (>99% ee) non-canonical amino acids is critical. Two primary routes dominate: Asymmetric Hydrogenation (scalable) and Enzymatic Resolution (accessible).

Route A: Asymmetric Hydrogenation (The Scalable Standard)

This is the preferred method for multi-kilogram GMP production.

Protocol Overview:

-

Condensation: React 3,4-disubstituted benzaldehyde with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form the dehydro-amino acid precursor.

-

Catalyst Selection: Use Rh(I) complexes with chiral phosphine ligands.

-

Ligand:

-DuPhos or -

Catalyst Loading: 0.1 - 0.5 mol%.

-

-

Hydrogenation: 3-5 bar H

, MeOH, 25°C.

Critical Quality Attribute (CQA): The

Route B: Chemo-Enzymatic Resolution

Ideal for early-stage discovery where diverse analogs are needed quickly.

Protocol Overview:

-

Synthesize the racemic N-acetyl-3,4-substituted phenylalanine via standard condensation/reduction.

-

Enzymatic Hydrolysis: Use Acylase I (Aspergillus melleus) .

-

Conditions: pH 7.5, 37°C, Co

cofactor. -

Mechanism:[1] The enzyme selectively hydrolyzes the L-enantiomer to the free amino acid, leaving the D-enantiomer acetylated.

-

-

Separation: Acidify to pH 1-2. The acetylated D-isomer precipitates or extracts into organic solvent; the free L-amino acid remains in the aqueous phase.

Synthesis Decision Logic

Figure 2: Decision matrix for selecting the synthesis route based on scale and precursor availability.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating sterically demanding 3,4-disubstituted analogs requires modified coupling protocols to prevent deletion sequences.

The "Bulky Coupling" Protocol

Standard DIC/HOBt coupling often fails for these analogs due to slow kinetics.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or NMP (N-methylpyrrolidone) is standard, but Anisole/DMSO (17:3) is a superior "green" alternative that improves swelling for hydrophobic sequences.

Step-by-Step Methodology:

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 mins.

-

Activation (Pre-mix):

-

Dissolve Fmoc-3,4-X-Phe-OH (3.0 eq) in minimum DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq) immediately before addition to resin.

-

Note: Do not let the activated ester sit for >2 mins to avoid racemization.

-

-

Coupling: Shake for 2 hours (double the standard time).

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm completion.

-

Capping: If coupling is <99%, cap with Acetic Anhydride/Pyridine to terminate unreacted chains.

Part 4: Case Studies & Applications

VLA-4 Antagonists (Integrin Inhibition)

Context: VLA-4 (

Opioid Receptor Ligands (Endomorphin-2)

Context: Endomorphin-2 (Tyr-Pro-Phe-Phe-NH

References

-

Cobalt-Catalyzed Asymmetric Hydrogenation: Title: Expedient and divergent synthesis of unnatural peptides through cobalt-catalyzed diastereoselective umpolung hydrogenation. Source: Science Advances (via NIH), 2023. URL:[Link]

-

Synthesis of D-Phenylalanines (Biocatalysis): Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: Chemical Reviews (via NIH), 2018. URL:[Link]

-

VLA-4 Antagonist Discovery (MK-0617): Title: Discovery of N-{N-[(3-cyanobenzene) sulfonyl]-4(R)-(3,3-difluoropiperidin-1-yl)-(l)-prolyl}-4-[(3',5'-dichloro-isonicotinoyl) amino]-(l)-phenylalanine (MK-0617).[2] Source: Bioorganic & Medicinal Chemistry Letters, 2009.[2] URL:[Link][2]

-

Conformational Analysis of Endomorphin-2: Title: Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. Source: Biopolymers (via PubMed), 2007. URL:[Link]

-

Large-Scale Asymmetric Hydrogenation: Title: Large-Scale Synthesis of a Substituted D-Phenylalanine Using Asymmetric Hydrogenation. Source: Organic Process Research & Development (ACS), 2011. URL:[Link]

-

Sustainable SPPS Solvents: Title: Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Source: ChemRxiv, 2025. URL:[Link]

Sources

Engineering Protein Function: A Technical Guide to Non-Canonical Amino Acids with Orthogonal Halogen Handles

Executive Summary

This technical guide details the site-specific incorporation of halogenated non-canonical amino acids (ncAAs)—specifically p-iodophenylalanine (pIPhe ), p-bromophenylalanine (pBrPhe ), and p-chlorophenylalanine (pClPhe )—into proteins using Genetic Code Expansion (GCE). Unlike standard mutagenesis, this methodology introduces chemically orthogonal "handles" that enable bio-orthogonal cross-coupling (e.g., Suzuki-Miyaura), anomalous X-ray diffraction phasing, and precise tuning of hydrophobic packing.

Target Audience: Synthetic Biologists, Protein Engineers, and Medicinal Chemists.

Part 1: Mechanistic Principles of Orthogonality[1]

The core of this technology is the Orthogonal Translation System (OTS) . To incorporate a halogenated ncAA, we must hijack the host's translational machinery without disrupting the native proteome.

The Logic of the Orthogonal Pair

In Escherichia coli, the standard genetic code is "closed." To open it, we introduce a heterologous aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host's synthetases.

-

The Synthetase (aaRS): Derived typically from Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS).[1][2] It is evolved to recognize the halogenated ncAA (e.g., pIPhe) and reject endogenous Tyrosine.

-

The tRNA: An amber suppressor tRNA (

) that recognizes the UAG stop codon. It is not recognized by E. coli synthetases but is charged by the engineered MjTyrRS.

Pathway Visualization

The following diagram illustrates the flow of genetic information diverted to incorporate the halogenated handle.

Figure 1: The orthogonal translation pathway.[3] The engineered MjTyrRS charges the orthogonal tRNA with the halogenated amino acid, which then suppresses the UAG stop codon at the ribosome.

Part 2: The Halogen Toolbox – Selection Strategy

Not all halogens are equal. The choice of handle depends strictly on the downstream application.

| Handle | Atomic Radius (Å) | C-X Bond Energy (kcal/mol) | Primary Utility | Technical Notes |

| Fluorine (F) | 1.47 | ~116 | 19F-NMR Probes , Stability | Too stable for Pd-catalyzed coupling. Mimics H sterically but alters electronics. |

| Chlorine (Cl) | 1.75 | ~81 | Tuning pKa , Hydrophobicity | Poor substrate for oxidative addition (Suzuki). Good for subtle packing changes. |

| Bromine (Br) | 1.85 | ~68 | X-ray Phasing , Cross-coupling | "Goldilocks" zone. Anomalous signal for crystallography; moderate reactivity for coupling. |

| Iodine (I) | 1.98 | ~57 | Suzuki Coupling , Heavy Atom Phasing | Highest Reactivity. The weak C-I bond facilitates rapid oxidative addition by Pd(0). |

Expert Insight: For bio-conjugation via Suzuki-Miyaura coupling, p-iodophenylalanine (pIPhe) is the superior choice due to the lability of the C-I bond, allowing reactions to proceed under mild, aqueous conditions that preserve protein folding.

Part 3: Experimental Protocol (Incorporation)

This protocol describes the expression of a GFP variant with pIPhe at position 151 (GFP-151-TAG) in E. coli BL21(DE3).

Materials

-

Host: E. coli BL21(DE3).

-

Plasmids:

-

pEVOL-pIPheRS: Encodes the orthogonal tRNA/RS pair (Chloramphenicol resistance).

-

pET-GFP-151TAG: Encodes the target protein with an amber codon (Ampicillin resistance).

-

-

ncAA: p-iodophenylalanine (dissolved in 0.1 M NaOH to 100 mM stock).

Step-by-Step Workflow

-

Co-Transformation: Transform BL21(DE3) cells with both plasmids. Plate on LB-Agar + Ampicillin (100 µg/mL) + Chloramphenicol (34 µg/mL). Incubate at 37°C overnight.

-

Inoculation: Pick a single colony into 10 mL non-inducing media (2xYT) with antibiotics. Grow overnight at 37°C.

-

Scale-Up: Dilute 1:100 into fresh 2xYT media (with antibiotics). Grow to OD600 ≈ 0.4–0.5.

-

Induction & Feeding (The Critical Step):

-

Add pIPhe to a final concentration of 1 mM .

-

Note: Add the ncAA before induction to ensure the intracellular pool is ready.

-

Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the pEVOL system).

-

-

Expression: Incubate at 30°C for 12–16 hours .

-

Why 30°C? Lower temperatures improve the solubility of the orthogonal synthetase and reduce inclusion body formation.

-

-

Harvest: Centrifuge at 5,000 x g. The pellet now contains the halogenated protein.

Self-Validating Control (Trustworthiness)

You must run a parallel culture identical to the above but without adding pIPhe .

-

Expected Result: No protein expression (or negligible truncated protein).

-

Failure Mode: If you see full-length protein in the absence of pIPhe, your synthetase is promiscuous (incorporating endogenous Phe/Tyr), and the system has failed.

Part 4: Downstream Application – Bio-orthogonal Cross-Coupling

The primary utility of the Iodine handle is the ability to form Carbon-Carbon bonds on the protein surface using Palladium-catalyzed Suzuki-Miyaura coupling.

The Challenge

Traditional Suzuki coupling uses organic solvents and high heat (80°C+), which denatures proteins. We must use a water-soluble catalytic system .

The Solution: ADHP/sSPhos Ligands

We utilize a pyrimidine-based ligand (ADHP) or sulfonated phosphines (sSPhos) to stabilize Pd(0) in aqueous buffer.

Reaction Scheme Visualization

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling on a protein surface. The Iodine handle facilitates oxidative addition under mild conditions.

Coupling Protocol

-

Buffer Exchange: Exchange protein into Phosphate Buffer (pH 8.0). Avoid Tris or buffers with primary amines as they can coordinate Pd.

-

Catalyst Prep: Mix Na2PdCl4 with the water-soluble ligand (e.g., ADHP) in a 1:4 ratio. Incubate for 30 mins.

-

Reaction:

-

Protein: 50 µM

-

Aryl-Boronic Acid (Label): 1–2 mM (20–40 eq)

-

Pd Catalyst: 250 µM (5 eq)

-

Temperature: 37°C for 1–4 hours.

-

-

Quenching: Add excess DTT or 3-mercaptopropionic acid to scavenge the Palladium.

Part 5: Quality Control & Troubleshooting

Mass Spectrometry (The Gold Standard)

Intact protein ESI-MS is required.

-

pIPhe vs Phe: The mass difference is 126 Da (Iodine [126.9] - Hydrogen [1.0]).

-

Check: Look for the mass shift corresponding exactly to the insertion. If you see a peak at (Expected Mass - 126), you have significant "leakage" (incorporation of natural Phe).

Fluorescence (For GFP constructs)

-

High Fluorescence + No ncAA: System is leaky (Bad).

-

No Fluorescence + ncAA: Translation failed (tRNA/RS issue or toxicity).

-

High Fluorescence + ncAA (and Low Fluorescence - ncAA): Success.

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Toxic ncAA or poor suppression | Increase ncAA concentration; Try "pUltra" plasmid (higher tRNA copy number). |

| High Background (-ncAA) | Promiscuous Synthetase | Re-transform fresh cells; lower expression temperature; validate aaRS mutations. |

| Protein Precipitation (Coupling) | Pd-induced aggregation | Lower Pd concentration; Ensure ligand is in excess; Add 10% glycerol. |

References

-

Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code.[4] Science. Link

-

Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[3][1][5][6][7][8] Angewandte Chemie International Edition. Link

-

Chalker, J. M., et al. (2009). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science (Relevant for Pd-mediated chemistry context). Link

-

Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.[6][8][9][10] Nature Communications. Link

-

Kodama, K., et al. (2006). Regiospecific functionalization of proteins by palladium-catalyzed cross-coupling in water. ChemBioChem. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. kjom.org [kjom.org]

- 3. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]

- 6. Genetic Code Expansion with Unnatural Amino Acids: Biosynthesis and Incorporation of Halogen and Chalcogen-containing Amino Acids into Proteins [etd.iisc.ac.in]

- 7. Performance Analysis of Orthogonal Pairs Designed for an Expanded Eukaryotic Genetic Code | PLOS One [journals.plos.org]

- 8. scispace.com [scispace.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Differentiated Halogenation: 3-bromo-4-chloro-L-phenylalanine vs. 4-bromo-L-phenylalanine in Advanced Drug Discovery

Foreword: The Strategic Imperative of Unnatural Amino Acids in Modern Therapeutics

In the landscape of contemporary drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids (uAAs) into peptides and proteins has emerged as a transformative strategy.[1] This approach allows for the precise modulation of the physicochemical and biological properties of biomolecules, offering a level of control unattainable with the canonical 20 amino acids.[2] Halogenated phenylalanine derivatives, in particular, have garnered significant attention for their ability to enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging.[3] This guide provides an in-depth technical exploration of two such derivatives: 3-bromo-4-chloro-L-phenylalanine and 4-bromo-L-phenylalanine. By dissecting their fundamental differences, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage these powerful tools.

Structural and Physicochemical Dissection: A Tale of Two Phenylalanines

At first glance, this compound and 4-bromo-L-phenylalanine may appear to be subtle variations of a theme. However, the distinct substitution patterns on the phenyl ring give rise to significant differences in their steric and electronic profiles, which in turn dictate their utility in drug design.

Chemical Structures

To appreciate the nuanced differences, let us first visualize their structures.

Note: A readily available 2D structure for this compound is not present in public chemical databases. The structure can be inferred by adding a chlorine atom at the 4-position of the 3-bromo-L-phenylalanine structure.

Comparative Physicochemical Properties

The introduction of halogen atoms to the phenylalanine scaffold profoundly alters key molecular properties such as size, hydrophobicity, and electronic character.[3]

| Property | 3-bromo-L-phenylalanine | 4-bromo-L-phenylalanine | This compound (Predicted) |

| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid[4] | (2S)-2-amino-3-(4-bromophenyl)propanoic acid | (2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀BrNO₂ | C₉H₁₀BrClNO₂ |

| Molecular Weight ( g/mol ) | 244.08[4] | 244.08 | 278.53 |

| XLogP3 (Computed) | -0.8[4] | -0.4 | ~0.1 |

| Topological Polar Surface Area (Ų) | 63.3[4] | 63.3 | 63.3 |

Table 1: Comparative Physicochemical Properties

The disubstituted analog, this compound, is predicted to have a higher molecular weight and a less negative (or even slightly positive) XLogP3 value compared to its monosubstituted counterparts, indicating increased lipophilicity. This seemingly minor alteration can have profound implications for membrane permeability and interaction with hydrophobic pockets in target proteins.

The Synthetic Battlefield: Pathways to Halogenated Phenylalanines

The accessibility of these uAAs is a critical consideration for their practical application. While various methods exist for the synthesis of halogenated phenylalanines, the specific substitution pattern of this compound necessitates a more tailored approach.

Synthesis of 4-bromo-L-phenylalanine

A common and well-documented method for the synthesis of 4-bromo-L-phenylalanine involves the deprotection of a readily available acetyl-protected precursor.[5]

Protocol: Deacetylation of (S)-acetyl-protected 4-bromophenylalanine [5]

-

Dissolution: Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in 100 mL of 10% aqueous hydrochloric acid.

-

Hydrolysis: Heat the solution to 95-100 °C and stir for 6 hours.

-

Neutralization: Cool the reaction mixture and neutralize to approximately pH 7 with triethylamine.

-

Isolation: Collect the resulting solid by filtration.

-

Washing: Wash the solid with 40 mL of water to yield the final product, 4-bromo-L-phenylalanine.

}

Figure 2: Synthesis of 4-bromo-L-phenylalanineEnzymatic methods, utilizing enzymes such as phenylalanine ammonia lyase, offer a greener and highly stereoselective alternative for the synthesis of halogenated L-phenylalanines from their corresponding cinnamic acid derivatives.[4][6]

Proposed Synthesis of this compound

Proposed Synthetic Pathway

-

Sandmeyer Reaction: Conversion of 3-bromo-4-chloroaniline to 3-bromo-4-chlorobenzonitrile.

-

Reduction: Reduction of the nitrile to 3-bromo-4-chlorobenzaldehyde.

-

Erlenmeyer-Plöchl Azlactone Synthesis: Reaction of the aldehyde with N-acetylglycine to form the corresponding azlactone.

-

Asymmetric Hydrogenation and Hydrolysis: Asymmetric hydrogenation of the azlactone followed by hydrolysis to yield the desired L-amino acid. This approach is analogous to the synthesis of 3-bromo-4-fluoro-L-phenylalanine.[7]

}

Figure 3: Proposed Synthesis of this compoundThis proposed route highlights the increased synthetic complexity of the di-substituted analog compared to the more readily accessible 4-bromo-L-phenylalanine.

Impact on Peptide and Protein Structure and Function: A Comparative Analysis

The true value of these uAAs lies in their ability to modulate the biological activity of peptides and proteins. The differences in their substitution patterns lead to distinct steric and electronic effects that can be harnessed for rational drug design.

Steric and Electronic Effects

-

Steric Hindrance: The presence of two halogen substituents in this compound creates a more sterically demanding side chain compared to the monosubstituted 4-bromo-L-phenylalanine. This can influence peptide conformation by restricting the rotational freedom of the phenyl ring.[8]

-

Electronic Properties: Both bromine and chlorine are electron-withdrawing groups, which alters the electron density of the aromatic ring. This can impact cation-π interactions and the overall electronic environment of the peptide. The combined effect of a bromo and a chloro group in the 3 and 4 positions, respectively, will create a more electron-deficient aromatic ring compared to a single bromo group at the 4-position. This can influence the conformation of peptides through modulation of CH-π interactions.[9]

Modulation of Biological Activity

The incorporation of halogenated phenylalanines can significantly impact a peptide's interaction with its biological target.

-

Receptor Binding: The altered steric and electronic properties of the phenyl ring can either enhance or diminish receptor binding affinity depending on the specific topology of the binding pocket. The increased lipophilicity of this compound may favor interactions with hydrophobic pockets.

-

Enzyme Inhibition: In the design of enzyme inhibitors, the precise positioning of halogen atoms can lead to new, favorable interactions within the active site, potentially increasing inhibitory potency.

-

Peptide Conformation: The steric bulk of the di-substituted analog may be leveraged to enforce specific secondary structures, such as β-turns or helical conformations, which can be crucial for biological activity.

Applications in Drug Discovery and Chemical Biology: Strategic Deployment

The choice between this compound and 4-bromo-L-phenylalanine is not arbitrary but a strategic decision based on the desired molecular properties and the synthetic feasibility.

4-bromo-L-phenylalanine: The Versatile Workhorse

Due to its commercial availability and relatively straightforward synthesis, 4-bromo-L-phenylalanine is a widely used tool in peptide chemistry.[5]

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for post-synthetic modification of peptides via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10] This allows for the introduction of a wide range of functional groups to further tune the properties of the peptide.

-

Molecular Probes: The bromine atom can be replaced with a radioactive isotope for use in imaging studies or as a heavy atom for X-ray crystallography to aid in structure determination.

This compound: The Specialist for Fine-Tuning

While synthetically more challenging, this compound offers unique advantages for specific applications.

-

Fine-Tuning of Electronic Properties: The di-substitution pattern allows for more precise control over the electronic nature of the aromatic ring, which can be critical for optimizing interactions with biological targets.

-

Differential Reactivity: The presence of both a bromine and a chlorine atom on the same ring opens up possibilities for sequential and site-selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[10] This allows for the stepwise introduction of different functionalities.

}

Figure 4: Sequential Cross-Coupling StrategyConclusion: A Choice Guided by Strategy and Synthesis

The decision to employ this compound versus 4-bromo-L-phenylalanine is a multifaceted one, balancing the desired level of molecular fine-tuning against synthetic accessibility. 4-bromo-L-phenylalanine stands as a robust and versatile tool for a wide range of applications, particularly when post-synthetic modification via cross-coupling is desired. In contrast, this compound, while more synthetically demanding, provides a unique platform for researchers seeking to exploit the subtle interplay of steric and electronic effects and to perform sequential, site-selective modifications. As our understanding of the intricate relationship between structure and function continues to evolve, the strategic application of such precisely engineered unnatural amino acids will undoubtedly play an increasingly pivotal role in the development of next-generation therapeutics.

References

- Protein Engineering With Unnatural Amino Acids - PubMed. (2013, August 15).

-

3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. (n.d.). Retrieved from [Link]

- Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. (2023, August 2).

- Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26).

-

Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC. (2024, January 2). Retrieved from [Link]

-

The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. (2026, February 13). Retrieved from [Link]

-

Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Publishing. (2024, January 2). Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]

-

A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine - PubMed. (2012, January 5). Retrieved from [Link]

- A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. (2023, November 23).

-

hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]

- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).

- US9815855B2 - Method for producing 4-borono-L-phenylalanine having 18F atom ... - Google Patents. (n.d.).

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis. (2025, April 18). Retrieved from [Link]

-

Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed. (2008, May 15). Retrieved from [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021, July 27). Retrieved from [Link]

- Computational and experimental analysis of short peptide motifs for enzyme inhibition. (n.d.).

-

The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University. (n.d.). Retrieved from [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity | PNAS. (2021, September 20). Retrieved from [Link]

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - FREDI. (n.d.). Retrieved from [Link]

-

New Journal of Chemistry Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

-

Molecular formulae of the peptides used in this study. The natural... - ResearchGate. (n.d.). Retrieved from [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI. (2021, December 6). Retrieved from [Link]

-

(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). Retrieved from [Link]

-

4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ProQuest - ProQuest [proquest.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 8. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability & Technical Guide: 3-Bromo-4-chloro-L-phenylalanine methyl ester

This guide details the commercial landscape, synthetic accessibility, and technical applications of 3-Bromo-4-chloro-L-phenylalanine methyl ester , a specialized halogenated amino acid derivative used in high-value medicinal chemistry campaigns (e.g., KRAS G12C inhibition).

Executive Summary

This compound methyl ester is a "niche-to-custom" building block. Unlike mono-halogenated phenylalanines (e.g., 4-Cl-Phe or 3-Br-Phe), this di-halogenated analog is rarely maintained in significant off-the-shelf inventory by major catalog suppliers.

-

Availability Status: Low / Make-to-Order .

-

Primary Sourcing Route: Custom synthesis or in-house preparation from the widely available precursor 3-Bromo-4-chlorobenzaldehyde (CAS: 86265-88-5).

-

Key Application: Peptidomimetic drug discovery, specifically as a scaffold for Suzuki-Miyaura cross-coupling (via the 3-Br handle) while maintaining metabolic stability (via the 4-Cl block).

Chemical Identity & Specifications

Researchers must validate the identity of this compound rigorously, as positional isomers (e.g., 2-bromo-4-chloro) are common impurities in lower-grade custom batches.

| Parameter | Specification |

| Chemical Name | Methyl (S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoate |

| Precursor CAS | 86265-88-5 (Aldehyde starting material) |

| Molecular Formula | C₁₀H₁₁BrClNO₂ |

| Molecular Weight | ~292.56 g/mol (Free base) |

| Chirality | L-isomer (S-configuration) |

| Purity Requirement | >95% (HPLC); >98% ee (Enantiomeric Excess) |

| Physical State | Typically a white to off-white hydrochloride salt solid |

Sourcing Strategy: The "Make vs. Buy" Decision

Due to the scarcity of the methyl ester in catalogs, drug discovery teams typically face a binary choice: contract a custom synthesis or synthesize in-house.

Decision Logic Matrix

The following diagram outlines the optimal sourcing workflow based on project scale and timeline.

Figure 1: Strategic sourcing workflow for this compound methyl ester.

Validated Suppliers (Precursor & Custom)

If direct stock is unavailable, request quotes for CAS 86265-88-5 (the aldehyde) from these verified entities:

-

Oakwood Chemical: Frequent stock of the aldehyde precursor.

-

Combi-Blocks: High reliability for halogenated building blocks.

-

Enamine: Best for requesting the custom synthesis of the final ester (Make-on-Demand program).

Synthetic Accessibility (In-House Protocol)

For teams choosing the in-house route, the most robust pathway utilizes the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution or asymmetric hydrogenation. The methyl ester protection is applied as the final step.

Reaction Pathway

Figure 2: Synthetic route from commercial aldehyde to target methyl ester.

Detailed Protocol: Esterification (Final Step)

Prerequisite: Access to this compound (Acid form).

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser (drying tube attached).

-

Solvent Prep: Charge flask with anhydrous Methanol (MeOH, 10-20 mL per gram of substrate). Chill to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂, 2.5 equivalents) over 15 minutes. Caution: Exothermic gas evolution.

-

Addition: Add this compound (1.0 equivalent) in one portion.

-

Reaction: Remove ice bath; heat to reflux (65°C) for 2–4 hours. Monitor by LC-MS for disappearance of the acid peak.

-

Workup: Concentrate in vacuo to remove MeOH/SOCl₂. Co-evaporate with diethyl ether (2x) to remove traces of acid.

-

Isolation: The product typically precipitates as the Hydrochloride salt . Filter and wash with cold ether.

Applications in Drug Discovery

The specific 3-Br / 4-Cl substitution pattern is not arbitrary; it is a privileged scaffold in medicinal chemistry.

Orthogonal Functionalization

The 3-Bromo position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the installation of biaryl systems or heterocycles after the amino acid is incorporated into a peptide or small molecule.

-

Mechanism: The C-Br bond is weaker than the C-Cl bond, enabling chemoselective coupling at the 3-position without disturbing the 4-position chlorine.

Metabolic Stability (The "Chlorine Block")

The 4-Chloro substituent blocks the para-position, a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This significantly extends the half-life (

KRAS G12C Inhibition

Recent patent literature highlights this scaffold in the development of covalent inhibitors for KRAS G12C. The amino acid backbone positions the warhead, while the halogenated ring fills the hydrophobic switch-II pocket.

References

-

Precursor Availability: 3-Bromo-4-chlorobenzaldehyde (CAS 86265-88-5).[4][3] Available from and .

-

Synthesis & Application: Sulfonamide compounds as CCK modulators. Patent WO2006036670A1. (Describes the use of this compound methyl ester hydrochloride as a key intermediate). .

- General Methodology:Synthesis of Halogenated Phenylalanines via Azlactone Method. Organic Syntheses, Coll. Vol. 2, p. 1 (1943); Vol. 18, p. 1 (1938). (Foundational protocol for aldehyde-to-amino acid conversion).

Sources

Harnessing the σ-Hole: The Strategic Role of Halogen Bonding in Phenylalanine Derivatives for Advanced Drug Design

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of halogen atoms into the phenylalanine scaffold is a powerful, yet nuanced, tool in modern medicinal chemistry. Beyond their traditional use for modulating steric and hydrophobic properties, halogens—particularly chlorine, bromine, and iodine—can act as potent halogen bond (XB) donors. This highly directional, noncovalent interaction is increasingly recognized for its ability to enhance binding affinity, dictate ligand orientation, and improve selectivity for protein targets.[1][2] This guide provides a comprehensive overview of the principles governing halogen bonding in phenylalanine derivatives, explores its impact on molecular recognition and biological activity, and details the experimental and computational methodologies required to effectively leverage this interaction in drug discovery and development.

The Fundamental Principles of Halogen Bonding